5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions include:
Solvent: Ethanol
Base: Triethylamine
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted thiazolo[4,5-d]pyrimidine derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro and sulfonamide groups contribute to its high reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C12H8Cl2N4O2S2 |
---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
5,7-dichloro-N-(3-methylphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C12H8Cl2N4O2S2/c1-6-3-2-4-7(5-6)18-22(19,20)12-17-10-8(21-12)9(13)15-11(14)16-10/h2-5,18H,1H3 |
InChI Key |
PKDWDKFBPOMQDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
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